molecular formula C21H25N5O3S2 B2492963 benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone CAS No. 1251576-53-0

benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone

Cat. No. B2492963
CAS RN: 1251576-53-0
M. Wt: 459.58
InChI Key: LILDIGKSYLEUHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl derivatives typically involves the preparation of structurally diverse carboxamides and their evaluation for potential biological activities. For instance, Pancholia et al. (2016) reported the design, synthesis, and biological evaluation of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, highlighting their significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).

Molecular Structure Analysis

The molecular interaction and conformational analysis of similar compounds have been studied through methods like AM1 molecular orbital method, revealing insights into the energetic stability and preferred conformations based on the structural analogues’ interactions with biological receptors (Shim et al., 2002).

Chemical Reactions and Properties

Research on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates by Manasa et al. (2020) provides insights into the chemical reactions and properties, including the compounds' cytotoxic activity and their mechanism of inducing apoptosis, suggesting the complex chemical behavior of such molecules (Manasa et al., 2020).

Physical Properties Analysis

The physical properties of benzo[d]thiazol-2-yl derivatives and related compounds can be inferred from detailed structural characterizations, including X-ray diffraction studies and Hirshfeld surface analysis, which elucidate the solid-state interactions and molecular conformations (Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, such as their antioxidant and antimicrobial activities, have been explored in studies synthesizing new derivatives and evaluating their biological activities. Bassyouni et al. (2012) investigated a series of derivatives for their antioxidant and antimicrobial activities, providing a framework for understanding the chemical properties of benzo[d]thiazol-2-yl compounds (Bassyouni et al., 2012).

Future Directions

The compound has potential therapeutic applications, particularly in the treatment of various cancers . Future research could focus on further exploring these applications, as well as developing safer and more effective derivatives .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S2/c1-14-19(15(2)26(23-14)16-7-12-31(28,29)13-16)24-8-10-25(11-9-24)21(27)20-22-17-5-3-4-6-18(17)30-20/h3-6,16H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILDIGKSYLEUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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